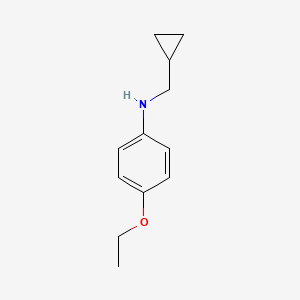

N-(cyclopropylmethyl)-4-ethoxyaniline

Description

N-(Cyclopropylmethyl)-4-ethoxyaniline is an aromatic amine derivative characterized by a benzene ring substituted with an ethoxy group (-OCH₂CH₃) at the para position and a cyclopropylmethyl moiety (-CH₂C₃H₅) attached to the amine nitrogen.

The 4-ethoxyaniline backbone is a known metabolite of compounds like bucetin and phenacetin, both of which were historically used as analgesics but withdrawn due to renal toxicity linked to 4-ethoxyaniline’s formation . The cyclopropylmethyl group, as seen in herbicides like Profluralin (N-(cyclopropylmethyl)-2,6-dinitro-N-propyl-4-trifluoromethylaniline), may influence lipophilicity and metabolic stability .

Properties

CAS No. |

356539-41-8 |

|---|---|

Molecular Formula |

C12H17NO |

Molecular Weight |

191.27 g/mol |

IUPAC Name |

N-(cyclopropylmethyl)-4-ethoxyaniline |

InChI |

InChI=1S/C12H17NO/c1-2-14-12-7-5-11(6-8-12)13-9-10-3-4-10/h5-8,10,13H,2-4,9H2,1H3 |

InChI Key |

KHSOYLGMVOBGKD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)NCC2CC2 |

Origin of Product |

United States |

Preparation Methods

Preparation of 4-Ethoxyaniline

4-Ethoxyaniline can be prepared by nucleophilic aromatic substitution or reduction of nitro precursors:

Nucleophilic Aromatic Substitution: Reaction of 4-fluoronitrobenzene with sodium ethoxide in an appropriate solvent (e.g., acetone) under controlled temperature yields 4-ethoxynitrobenzene. Subsequent catalytic hydrogenation or chemical reduction converts the nitro group to the amino group, giving 4-ethoxyaniline.

Reduction of Nitro Precursors: 4-Ethoxynitrobenzene is reduced using catalytic hydrogenation (e.g., Pd/C under H₂ atmosphere) or chemical reducing agents such as iron in acidic medium or tin chloride to afford 4-ethoxyaniline.

N-Alkylation with Cyclopropylmethyl Halides

The N-alkylation of 4-ethoxyaniline is commonly performed by reacting it with cyclopropylmethyl halides (chloride or bromide) under basic conditions:

- Using alkyl halides such as cyclopropylmethyl bromide or chloride.

- Employing bases like potassium carbonate or sodium hydride to deprotonate the amine.

- Conducting the reaction in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.

- Controlling temperature (room temperature to reflux) to optimize yield and minimize side reactions.

Detailed Preparation Methods

Method A: Two-Step Synthesis via 4-Ethoxynitrobenzene

| Step | Reagents & Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 4-Fluoronitrobenzene + Sodium ethoxide in acetone, 15-20°C, 4 h | Nucleophilic substitution to 4-ethoxynitrobenzene | 85-90 | Controlled temperature crucial to avoid side reactions |

| 2 | Catalytic hydrogenation (Pd/C, H₂, ethanol, RT) | Reduction of nitro group to 4-ethoxyaniline | 90-95 | Mild conditions preserve ethoxy group |

| 3 | 4-Ethoxyaniline + Cyclopropylmethyl bromide + K₂CO₃, DMF, reflux, 6 h | N-alkylation to this compound | 75-85 | Base choice affects selectivity and yield |

This method is widely reported in patents and literature for its straightforward approach and good overall yield. The key is the selective substitution on the aromatic ring and mild reduction conditions to avoid dealkylation or over-reduction.

Method B: Direct N-Alkylation of 4-Ethoxyaniline

| Step | Reagents & Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 4-Ethoxyaniline + Cyclopropylmethyl chloride + NaH or K₂CO₃, DMF, 50-80°C, 4-8 h | Direct alkylation of aniline nitrogen | 70-80 | Requires dry conditions; NaH more reactive but hazardous |

This method skips the nitro intermediate and relies on commercially available 4-ethoxyaniline. The choice of base and solvent is critical to suppress side reactions such as dialkylation or O-alkylation.

Mechanistic Insights and Reaction Optimization

Nucleophilic Aromatic Substitution: The ethoxy group is introduced via displacement of a fluorine atom on the aromatic ring by ethoxide ion. The reaction proceeds via a Meisenheimer complex intermediate stabilized by the nitro group ortho or para to the leaving group.

Reduction: Catalytic hydrogenation is preferred due to its selectivity and mildness, avoiding reduction of the ethoxy substituent.

N-Alkylation: The amine nitrogen acts as a nucleophile attacking the alkyl halide. The reaction rate and selectivity depend on the base strength and solvent polarity. Strong bases like sodium hydride increase nucleophilicity but require anhydrous conditions.

Data Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| A | 4-Fluoronitrobenzene | Sodium ethoxide, Pd/C, Cyclopropylmethyl bromide, K₂CO₃ | 15-20°C (substitution), RT (reduction), reflux (alkylation) | 70-85 overall | High selectivity, good yields | Multi-step, requires hydrogenation setup |

| B | 4-Ethoxyaniline | Cyclopropylmethyl chloride, NaH or K₂CO₃ | 50-80°C, 4-8 h | 70-80 | Simpler, fewer steps | Requires dry conditions, risk of side reactions |

Research Discoveries and Improvements

Recent studies emphasize the use of phase-transfer catalysts to enhance the N-alkylation step, improving yield and reducing reaction time.

Microwave-assisted synthesis has been explored to accelerate both nucleophilic substitution and N-alkylation steps, offering greener and faster protocols.

Alternative reducing agents such as transfer hydrogenation catalysts have been reported to replace Pd/C hydrogenation, avoiding the need for pressurized hydrogen gas.

Selective protection-deprotection strategies have been developed to improve regioselectivity when other functional groups are present on the aromatic ring.

Chemical Reactions Analysis

Types of Reactions: N-(cyclopropylmethyl)-4-ethoxyaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinone derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding amine.

Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)

Major Products:

Oxidation: Quinone derivatives

Reduction: Corresponding amine

Substitution: Various substituted anilines

Scientific Research Applications

Chemistry: N-(cyclopropylmethyl)-4-ethoxyaniline is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: The compound has potential applications in the development of pharmaceuticals due to its structural similarity to biologically active molecules. It can be used in the design of new drugs targeting specific biological pathways.

Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in the treatment of diseases where modulation of specific molecular targets is required.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-4-ethoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The cyclopropylmethyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Key Compounds Compared:

Profluralin (N-(cyclopropylmethyl)-2,6-dinitro-N-propyl-4-trifluoromethylaniline)

Bucetin (N-(4-Ethoxyphenyl)-3-hydrobutanamide)

N-[4-(Dimethylamino)benzylidene]-4-ethoxyaniline (Schiff base derivative)

4-Hexyloxyaniline

Table 1: Structural and Functional Comparison

Functional Group Impact Analysis

- Ethoxy Group : Present in all compounds except Profluralin, the ethoxy group enhances solubility in polar solvents. However, in bucetin and phenacetin, it contributes to toxicity via metabolic deacylation to 4-ethoxyaniline, a nephrotoxic metabolite .

- Cyclopropylmethyl Group : Shared with Profluralin, this group likely increases metabolic stability and lipophilicity, making it advantageous in agrochemical design (e.g., Profluralin’s herbicidal activity) .

- Nitro and Trifluoromethyl Groups (Profluralin): These electron-withdrawing groups enhance soil adsorption and environmental persistence, critical for herbicidal efficacy .

- Schiff Base Formation : The Schiff base derivative demonstrates how 4-ethoxyaniline’s amine can engage in condensation reactions, enabling applications in coordination chemistry and drug design .

Biological Activity

N-(cyclopropylmethyl)-4-ethoxyaniline is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Overview

This compound features a cyclopropylmethyl group and an ethoxy substituent on the aniline structure. This combination enhances its chemical reactivity and biological activity compared to related compounds. The para-positioning of the ethoxy group is particularly significant as it influences the electronic properties of the molecule, potentially affecting its interaction with biological targets.

Pharmacological Properties

The biological activity of this compound can be categorized into several key areas:

- Antidepressant Effects : Research indicates that substituted anilines, including this compound, may exhibit antidepressant properties. These effects are believed to be mediated through modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.

- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. Its structural characteristics allow it to interact with various cellular pathways involved in tumor proliferation and apoptosis. The compound's ability to inhibit specific kinases or receptors implicated in cancer progression is under investigation.

- Immunomodulatory Effects : Compounds with similar structures have shown potential in modulating immune responses, making them candidates for treating autoimmune disorders or enhancing vaccine efficacy. The engagement of immune receptors and subsequent cytokine release may play a role in these effects .

The mechanisms through which this compound exerts its biological effects are still being elucidated. However, several hypotheses have been proposed based on related compounds:

- Receptor Interaction : The compound may interact with various receptors, including serotonin receptors, which are crucial for mood regulation.

- Enzyme Inhibition : It might inhibit specific enzymes involved in cancer cell metabolism or proliferation.

- Cytokine Modulation : By influencing cytokine release, this compound could modulate immune responses, providing therapeutic benefits in inflammatory conditions .

Study 1: Antidepressant Activity

A study examined the antidepressant-like effects of this compound in rodent models. Results indicated a significant reduction in depressive-like behaviors when administered at specific dosages, correlating with increased levels of serotonin in the brain.

Study 2: Anticancer Potential

In vitro studies demonstrated that this compound inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase.

Study 3: Immunomodulatory Effects

Research exploring the immunomodulatory potential revealed that this compound could enhance T-cell activation and cytokine production in vitro. This suggests a possible application in improving vaccine responses or treating autoimmune diseases .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with related compounds is useful:

| Compound Name | Structural Features | Unique Biological Activity |

|---|---|---|

| N-(cyclopropylmethyl)-aniline | Lacks ethoxy group | Basic model for studying cyclopropane derivatives |

| N-(cyclopropylmethyl)-3-methoxyaniline | Contains methoxy group | Investigated for anticancer applications |

| N-(cyclobutylmethyl)-4-ethoxyaniline | Cyclobutyl group instead of cyclopropyl | Different steric effects impacting reactivity |

Q & A

Q. What are the common synthetic routes for preparing N-(cyclopropylmethyl)-4-ethoxyaniline, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution. A primary route involves reacting 4-ethoxyaniline with cyclopropylmethyl chloride in the presence of a base (e.g., NaH or K₂CO₃) under anhydrous conditions. The base deprotonates the aniline, enabling alkylation of the nitrogen. Solvents like DMF or THF are used at 60–80°C for 12–24 hours. Yield optimization requires careful control of stoichiometry (1:1.2 molar ratio of aniline to alkylating agent) and inert atmospheres to prevent oxidation. Post-synthesis purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- 1H/13C NMR : Key signals include the ethoxy group (δ ~1.35 ppm for CH₃, δ ~3.95 ppm for OCH₂) and cyclopropylmethyl protons (δ ~0.5–1.2 ppm for cyclopropane CH₂, δ ~3.3 ppm for N-CH₂). Aromatic protons appear at δ ~6.7–7.1 ppm.

- HRMS : Exact mass analysis confirms molecular formula (e.g., C₁₂H₁₇NO₂ requires [M+H]+ = 220.1338).

- IR : Stretching frequencies for N-H (~3350 cm⁻¹) and C-O (~1240 cm⁻¹) validate functional groups.

- X-ray crystallography (if crystalline): Resolves bond angles and torsion angles, e.g., dihedral angles between aromatic rings in related Schiff base derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side products like over-alkylation or cyclopropane ring opening?

- Methodological Answer :

- Temperature Control : Lower temperatures (≤60°C) reduce ring-opening side reactions.

- Protecting Groups : Temporarily protecting the ethoxy group (e.g., as a silyl ether) prevents undesired O-alkylation.

- Catalysis : Phase-transfer catalysts (e.g., TBAB) improve reaction efficiency in biphasic systems.

- Monitoring : Real-time TLC or GC-MS identifies intermediates; quenching at 80–90% conversion avoids over-alkylation.

- Work-Up : Acid-base extraction removes unreacted starting materials .

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

- Methodological Answer :

- Meta-Analysis : Compare bioactivity across studies using standardized assays (e.g., IC₅0 in enzyme inhibition). Discrepancies may arise from impurity levels (>95% purity required for reproducibility).

- SAR Studies : Modify substituents (e.g., replacing ethoxy with methoxy) to isolate pharmacophores. For example, cyclopropylmethyl enhances lipophilicity (logP ~2.8), impacting membrane permeability.

- Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding modes to targets like GPCRs or cytochrome P450 enzymes. Validate with mutagenesis (e.g., alanine scanning) .

Q. How do structural modifications to the cyclopropylmethyl group affect physicochemical properties and reactivity?

- Methodological Answer :

- Steric Effects : Bulky substituents (e.g., replacing cyclopropyl with bicyclo[2.2.1]heptane) hinder nucleophilic attack but increase metabolic stability.

- Electronic Effects : Electron-withdrawing groups on the cyclopropane (e.g., CF₃) alter pKa of the aniline NH (measured via potentiometric titration).

- Stability Studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) assess hydrolytic susceptibility. Cyclopropane rings are prone to acid-catalyzed ring-opening (monitor via HPLC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.